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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetic acid-d2

Cat. No.: B12307754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical methodologies related to 2-(4-Fluorophenyl)acetic acid-d2. This deuterated

standard is a critical tool in quantitative analytical studies, particularly in the fields of

pharmacokinetics and metabolic research.

Chemical Structure and Properties
2-(4-Fluorophenyl)acetic acid-d2 is the deuterium-labeled form of 2-(4-Fluorophenyl)acetic

acid, where two hydrogen atoms on the alpha-carbon have been replaced by deuterium atoms.

This isotopic labeling makes it an ideal internal standard for mass spectrometry-based

quantification of its non-deuterated counterpart.

Chemical Structure:
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Caption: Chemical structure of 2-(4-Fluorophenyl)acetic acid-d2.
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Physicochemical Properties:

Property Value

Molecular Formula C₈H₅D₂FO₂

Molecular Weight 156.15 g/mol

CAS Number 113715-48-3

Appearance Solid

SMILES O=C(O)C([2H])([2H])c1ccc(F)cc1

InChI Key MGKPFALCNDRSQD-BFWBPSQCSA-N

Spectroscopic Data (Predicted)
Due to the scarcity of publicly available experimental spectra for 2-(4-Fluorophenyl)acetic
acid-d2, the following tables present predicted data based on the known spectral

characteristics of its non-deuterated analog and general principles of NMR and mass

spectrometry.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.20 - 7.30 m 2H Ar-H (ortho to F)

6.95 - 7.05 m 2H Ar-H (meta to F)

Note: The signal for

the α-protons is

absent due to

deuteration.

Table 2: Predicted ¹³C NMR Data
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Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (ppm) Assignment

178 - 182 C=O

161 - 164 (d, J_CF ≈ 245 Hz) C-F

130 - 132 (d, J_CCF ≈ 8 Hz) Ar-CH (ortho to F)

128 - 130 Ar-C (ipso to CH₂COOH)

115 - 117 (d, J_CCCF ≈ 21 Hz) Ar-CH (meta to F)

40 - 43 (t, J_CD ≈ 20 Hz) CD₂

Table 3: Predicted ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

Chemical Shift (ppm) Multiplicity

-114 to -118 m

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z
Predicted Relative
Intensity (%)

Assignment

156 40 [M]⁺

111 100 [M - COOD]⁺

109 20 [C₆H₄F]⁺

Experimental Protocols
Synthesis of 2-(4-Fluorophenyl)acetic acid-d2
(Proposed)
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A potential synthetic route for 2-(4-Fluorophenyl)acetic acid-d2 involves the deuteration of the

corresponding non-deuterated compound.

2-(4-Fluorophenyl)acetic acid Base (e.g., NaOD)Deprotonation Enolate Intermediate D₂O QuenchDeuteration 2-(4-Fluorophenyl)acetic acid-d2

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2-(4-Fluorophenyl)acetic acid-d2.

Protocol:

Dissolution: Dissolve 2-(4-Fluorophenyl)acetic acid in a suitable solvent, such as anhydrous

THF.

Deprotonation: Add a strong base in a deuterated medium, for example, sodium deuteroxide

(NaOD) in D₂O, to the solution at a controlled temperature (e.g., 0 °C). This will deprotonate

the alpha-carbon, forming an enolate.

Deuteration: Stir the reaction mixture to allow for the exchange of protons with deuterium

from the solvent.

Quenching: Quench the reaction by adding a deuterated acid, such as DCl in D₂O, to

neutralize the base and protonate (deuterate) the enolate.

Extraction: Extract the product using an organic solvent like diethyl ether.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude product can be further purified by

recrystallization or column chromatography.

Quantitative Analysis using LC-MS/MS with Deuterated
Internal Standard
This protocol outlines the use of 2-(4-Fluorophenyl)acetic acid-d2 as an internal standard for

the quantification of 2-(4-Fluorophenyl)acetic acid in a biological matrix.
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Sample Preparation

LC-MS/MS Analysis

Biological Sample (e.g., Plasma)

Spike with 2-(4-Fluorophenyl)acetic acid-d2

Protein Precipitation (e.g., Acetonitrile)

Centrifugation

Supernatant Collection

Inject into LC-MS/MS

Chromatographic Separation

Mass Spectrometric Detection (MRM)

Quantification
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Caption: Experimental workflow for quantitative analysis using an internal standard.
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Protocol:

Sample Preparation:

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount

of 2-(4-Fluorophenyl)acetic acid-d2 solution in a suitable solvent (e.g., methanol).

Perform protein precipitation by adding a threefold volume of cold acetonitrile.

Vortex the mixture and centrifuge to pellet the precipitated proteins.

Collect the supernatant for analysis.

LC-MS/MS Conditions (Typical):

LC Column: C18 reverse-phase column.

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic

acid.

Ionization Mode: Negative Ion Electrospray (ESI-).

MRM Transitions:

2-(4-Fluorophenyl)acetic acid: Monitor the transition from the precursor ion (m/z 153.0)

to a specific product ion.

2-(4-Fluorophenyl)acetic acid-d2: Monitor the transition from the precursor ion (m/z

155.0) to a corresponding product ion.

Quantification:

Generate a calibration curve by analyzing standards containing known concentrations of

2-(4-Fluorophenyl)acetic acid and a fixed concentration of the deuterated internal

standard.

Determine the concentration of the analyte in the unknown samples by comparing the

peak area ratio of the analyte to the internal standard against the calibration curve.
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Biological Context (of the Non-Deuterated Analog)
While 2-(4-Fluorophenyl)acetic acid-d2 is primarily used as an analytical standard, its non-

deuterated analog, 2-(4-Fluorophenyl)acetic acid, has been investigated for its biological

activities. It is a known metabolite of some pharmaceutical compounds and has been studied in

the context of its potential anti-inflammatory properties. The introduction of a fluorine atom can

significantly alter the metabolic stability and biological activity of a molecule.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by

an anti-inflammatory agent.

2-(4-Fluorophenyl)acetic acid
(Hypothetical Action)

Cyclooxygenase (COX)

Inhibition

Prostaglandins

Catalysis

Inflammation

Promotion

Click to download full resolution via product page

Caption: Hypothetical anti-inflammatory signaling pathway.

Disclaimer: The information provided in this technical guide is intended for research and

development purposes only. The predicted spectroscopic data and proposed synthetic protocol

are for illustrative purposes and require experimental validation.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Fluorophenyl)acetic
acid-d2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12307754#chemical-structure-of-2-4-fluorophenyl-
acetic-acid-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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